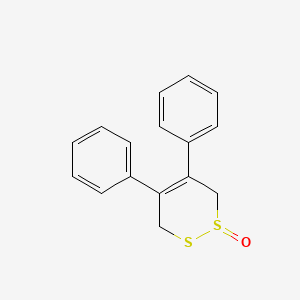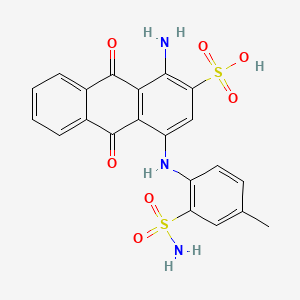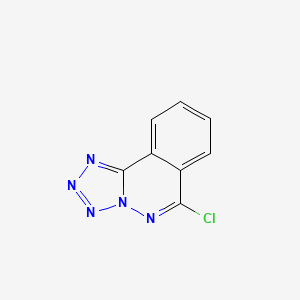
alpha-L-gulopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-L-gulopyranose is a monosaccharide with the molecular formula C6H12O6. It is a six-carbon sugar (hexose) and exists in a pyranose ring form, which is a six-membered ring structure. This compound is an isomer of glucose and is characterized by its specific stereochemistry at the anomeric carbon, which gives it the alpha configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-L-gulopyranose can be synthesized through several chemical routes. One common method involves the oxidation of L-gulose, followed by reduction and cyclization to form the pyranose ring. The reaction conditions typically include:
Oxidation: L-gulose is oxidized using an oxidizing agent such as bromine water or nitric acid.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride.
Cyclization: The final step involves cyclization under acidic or neutral conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, such as the fermentation of specific microorganisms that can convert substrates like L-gulose into this compound. Enzymatic processes are also employed, where specific enzymes catalyze the conversion of precursor molecules into the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-L-gulopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldonic acids or uronic acids.
Reduction: Reduction of this compound yields sugar alcohols such as gulitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acylating agents, alkylating agents, or halogenating agents.
Major Products Formed
Oxidation: L-gulonic acid, L-guluronic acid.
Reduction: L-gulitol.
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Alpha-L-gulopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mecanismo De Acción
The mechanism by which alpha-L-gulopyranose exerts its effects depends on its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. These enzymes catalyze the cleavage or formation of glycosidic bonds, respectively, facilitating various biochemical pathways.
Comparación Con Compuestos Similares
Alpha-L-gulopyranose can be compared with other similar compounds such as:
Alpha-D-gulopyranose: An enantiomer of this compound, differing in the configuration at the anomeric carbon.
Glucose: A common hexose with a different stereochemistry, widely known for its role in energy metabolism.
Mannose: Another hexose with a different arrangement of hydroxyl groups, important in glycoprotein synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. This uniqueness makes it valuable in studying stereospecific biochemical processes and in the synthesis of stereochemically pure compounds.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, and medicine.
Propiedades
Número CAS |
39281-66-8 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1 |
Clave InChI |
WQZGKKKJIJFFOK-BYIBVSMXSA-N |
SMILES isomérico |
C([C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


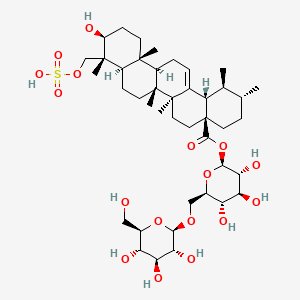
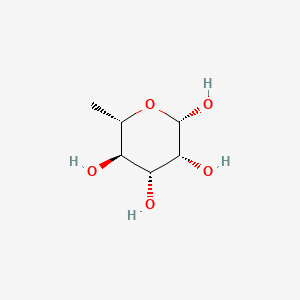


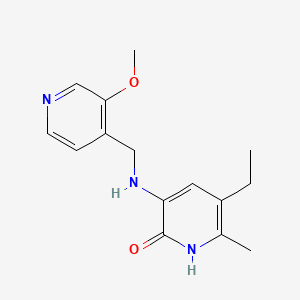
![2-(2-Benzo[d]thiazolyl)-4-nitrophenol](/img/structure/B12793097.png)


![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)

